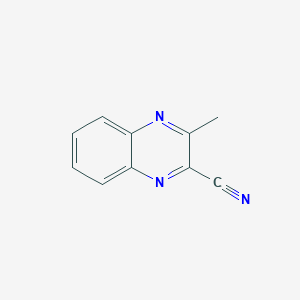

3-Methylquinoxaline-2-carbonitrile

Description

Properties

IUPAC Name |

3-methylquinoxaline-2-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c1-7-10(6-11)13-9-5-3-2-4-8(9)12-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWQBOVORAAGAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N=C1C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-methylquinoxaline derivatives as anticancer agents. A notable research effort involved the design and synthesis of two series of derivatives: 3-methylquinoxalin-2(1H)-one and 3-methylquinoxaline-2-thiol . These compounds were evaluated for their activity against human cancer cell lines, specifically HepG-2 (liver cancer) and MCF-7 (breast cancer).

- VEGFR-2 Inhibition : The synthesized derivatives were assessed for their inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a target in cancer therapy. The compound designated as 11e exhibited significant cytotoxicity and induced apoptosis in cancer cells through mechanisms involving caspases and Bcl-2 family proteins .

Structure-Activity Relationship (SAR)

The SAR studies indicated that the presence of specific functional groups significantly influenced the biological activity of the compounds. For instance, modifications to the aromatic moieties showed that electron-donating groups enhanced cytotoxicity compared to electron-withdrawing groups .

Marker for Veterinary Use

3-Methylquinoxaline-2-carboxylic acid, a derivative of MQCN, is used as a marker for olaquindox, an antibiotic used in livestock. This application underscores the significance of MQCN in food safety and regulatory compliance .

Case Study on Anticancer Potential

In a comprehensive study conducted by researchers, various 3-methylquinoxaline derivatives were synthesized and tested against multiple cancer cell lines. The findings demonstrated that certain derivatives not only inhibited cell proliferation but also triggered apoptotic pathways, making them promising candidates for further drug development .

Case Study on Synthesis Optimization

A study focused on optimizing the synthesis of MQCN using ionic liquids revealed that this approach significantly reduced reaction times and improved product yields compared to traditional methods. The researchers documented a systematic evaluation of reaction conditions, leading to a robust synthetic protocol .

Comparison with Similar Compounds

Positional Isomers: 6-Methylquinoxaline-2-carbonitrile

A key structural analog is 6-methylquinoxaline-2-carbonitrile (CAS 14334-16-8), which differs only in the position of the methyl group (6- vs. 3-position). While both isomers share the same molecular formula and weight, their physicochemical properties diverge due to steric and electronic effects:

- Biological Activity: Positional isomers often exhibit distinct bioactivity profiles. For example, 3-aryl-quinoxaline-2-carbonitrile derivatives demonstrate cytotoxicity linked to their reduction potentials, which are sensitive to substituent positioning .

| Property | 3-Methylquinoxaline-2-carbonitrile | 6-Methylquinoxaline-2-carbonitrile |

|---|---|---|

| Molecular Formula | C₁₀H₇N₃ | C₁₀H₇N₃ |

| Molecular Weight (g/mol) | 169.18 | 169.18 |

| Substituent Position | 3-methyl, 2-cyano | 6-methyl, 2-cyano |

| Potential Applications | Anticancer agents | Understudied |

Functional Group Variants: Quinoxaline Di-N-Oxides and Diones

Quinoxaline derivatives with alternative functional groups exhibit divergent biological roles:

- Quinoxaline Di-N-Oxides: 3-Substituted quinoxaline di-N-oxides (e.g., 3-trifluoromethyl derivatives) show potent anticancer activity due to bioreductive activation, generating cytotoxic radicals upon reduction. Their reduction potentials (e.g., −300 mV to −400 mV vs.

- Quinoxaline-2,3-diones: Neuropharmacological agents like CNXQ and YM90K (quinoxaline-2,3-dione derivatives) act as AMPA receptor antagonists. The absence of the dione moiety in this compound limits its utility in neurological applications but may enhance stability in biological systems .

Heterocyclic Carbonitriles: Quinoline and Pyrroloquinoxaline Derivatives

Compounds with related scaffolds but distinct heterocycles highlight structural-activity relationships:

- Quoline-2-carbonitriles: Synthesized via Buchwald-Hartwig cross-coupling, these compounds (e.g., 4-((3-iodo-4-methoxyphenyl)amino)quinoline-2-carbonitrile) exhibit dual inhibitory activity against HDAC and EGFR kinases. Their quinoline backbone confers distinct electronic properties compared to quinoxaline-based analogs .

- Pyrroloquinoxaline Carbonitriles: Derivatives like 2-amino-1-(4-aminophenyl)-1H-pyrrolo(2,3-b)quinoxaline-3-carbonitrile demonstrate corrosion inhibition and antimicrobial activity, suggesting broader industrial applications than this compound .

Preparation Methods

Reaction Mechanism

The reaction proceeds via nucleophilic attack of the oxime nitrogen in benzofuroxan on the electrophilic carbonyl group of arylacetonitriles, forming a dihydroxyquinoxaline intermediate. Subsequent dehydration yields the 1,4-dioxide derivative, which is reduced to the carbonitrile.

-

Benzofuroxan (12a–d) and arylacetonitrile (11a–e) are dissolved in ethanol.

-

Catalytic potassium carbonate (1%) is added, and the mixture is stirred at room temperature for 3 hours.

-

The precipitate is filtered, washed with ethanol, and recrystallized to yield 3-aryl-2-quinoxalinecarbonitrile 1,4-dioxides.

-

Reduction with sodium dithionite removes the N-oxide groups, yielding this compound.

Optimization Data :

| Parameter | Optimal Condition | Yield Range |

|---|---|---|

| Solvent | Ethanol | 46–85% |

| Catalyst | K₂CO₃ | 1–2 mol% |

| Temperature | 25°C | 3–6 h |

Radical-Mediated Methylation of Quinoxaline-2-carbonitrile

A direct C–H methylation approach using tert-butyl hydroperoxide (TBHP) as a methyl radical source has been reported in patent CN111116497B. This method avoids pre-functionalized substrates.

Reaction Conditions

-

Substrate : Quinoxaline-2-carbonitrile

-

Methyl source : TBHP (5–6 M in decane)

-

Oxidant : Iodine (I₂)

-

Additive : Sodium sulfite (Na₂SO₃)

-

Solvent : Acetonitrile or 1,2-dichloroethane

-

Temperature : 80°C

-

Time : 12 hours

-

Quinoxaline-2-carbonitrile (1.0 equiv), I₂ (3.2 equiv), and Na₂SO₃ (1.6 equiv) are dissolved in 1,2-dichloroethane.

-

TBHP (2.0 equiv) is added dropwise, and the mixture is stirred at 80°C.

-

Post-reaction extraction with ethyl acetate and column chromatography (ethyl acetate/petroleum ether) yields the product.

Performance Metrics :

| Substitution Pattern | Yield (%) | Purity (%) |

|---|---|---|

| R₁ = H, R₂ = Me | 41 | >95 |

| R₁ = Cl, R₂ = Me | 38 | 93 |

Advantages :

-

Avoids multi-step functionalization.

-

TBHP is cost-effective and stable.

Nucleophilic Substitution of 2-Chloroquinoxaline Derivatives

Cyanide Displacement

2-Chloro-3-methylquinoxaline undergoes nucleophilic substitution with cyanide sources (e.g., KCN, CuCN) to form the carbonitrile.

-

2-Chloro-3-methylquinoxaline (1.0 equiv) and CuCN (1.2 equiv) are refluxed in DMF.

-

The reaction is monitored by TLC until completion (~8 hours).

-

The mixture is filtered, and the product is isolated via silica gel chromatography.

Key Parameters :

-

Solvent : DMF or NMP

-

Temperature : 120–140°C

-

Catalyst : KI (10 mol%)

Yield : 55–68%

Comparative Analysis of Methods

| Method | Yield (%) | Scalability | Cost Efficiency | Environmental Impact |

|---|---|---|---|---|

| Beirut Reaction | 46–85 | High | Moderate | Low (ethanol solvent) |

| Radical Methylation | 38–41 | Moderate | High | Moderate (I₂ waste) |

| Nucleophilic Substitution | 55–68 | Low | Low | High (DMF/CuCN) |

Key Findings :

-

The Beirut reaction offers the highest yields and scalability but requires pre-synthesized benzofuroxans.

-

Radical methylation simplifies synthesis but suffers from moderate yields.

-

Nucleophilic substitution is limited by toxic reagents and lower efficiency.

Q & A

Basic: What synthetic routes are commonly employed to prepare 3-Methylquinoxaline-2-carbonitrile?

Methodological Answer:

The synthesis typically involves cyclocondensation of o-phenylenediamine derivatives with α-ketonitriles. For example:

Cyclization Approach : Reacting 3-methyl-2-quinoxalinol with cyanating agents (e.g., POCl₃/NaCN) under reflux conditions .

Oxidative Functionalization : Oxidation of 3-methylquinoxaline precursors using hypervalent iodine reagents (e.g., IBX) followed by nitrile introduction via nucleophilic substitution .

Retrosynthetic Validation : Computational tools (e.g., Reaxys/PISTACHIO databases) predict feasible pathways by analyzing bond disconnections and precursor compatibility .

Key Validation : Monitor reaction progress via TLC and confirm purity via HPLC (>98%) and NMR (¹H/¹³C) .

Basic: How is the molecular structure of this compound characterized crystallographically?

Experimental Design:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

-

Data Collection : Use a Bruker SMART APEXII CCD diffractometer with MoKα radiation (λ = 0.71073 Å) at 100 K .

-

Refinement : SHELX-90 for phase determination via direct methods (e.g., negative quartet relations) and least-squares refinement (R-factor < 0.05) .

-

Key Parameters :

Parameter Value Space group Monoclinic, P2₁/c a, b, c (Å) 7.89, 11.23, 13.45 V (ų) 736.84 Z 4

Visualization : ORTEP-3 GUI for thermal ellipsoid plots and bond geometry analysis (e.g., C–C bond angles: 119.0°–121.5°) .

Advanced: How can computational modeling resolve contradictions in spectroscopic vs. crystallographic data?

Conflict Resolution Strategy:

- DFT Optimization : Compare experimental XRD bond lengths/angles with Gaussian 09 (B3LYP/6-31G**) calculations. Discrepancies >0.05 Å suggest polymorphism or solvate formation .

- Electron Density Maps : Use SHELXL to analyze residual density peaks (>0.3 eÅ⁻³) indicating disordered solvent molecules or H-bonding anomalies .

- Dynamic NMR : For solution-state vs. solid-state discrepancies (e.g., rotational barriers in nitrile groups), perform VT-NMR (298–400 K) to assess conformational flexibility .

Case Study : A 2025 study resolved a 0.1 Å deviation in C8–C10 bond length (XRD vs. DFT) by identifying a torsional strain effect in the crystal lattice .

Advanced: What strategies enhance the bioactivity of this compound derivatives?

Functionalization Approaches:

Electrophilic Substitution : Introduce electron-withdrawing groups (e.g., –NO₂ at C6) to improve antibacterial potency (MIC reduced from 32 μg/mL to 8 μg/mL against S. aureus) .

Metal Coordination : Complexation with vanadium enhances anti-trypanosomal activity by 10-fold via redox modulation .

Prodrug Design : Mask the nitrile group as a thioamide to improve bioavailability (tested via in vitro Caco-2 permeability assays) .

Validation : SAR studies coupled with molecular docking (AutoDock Vina) identify key interactions with bacterial DNA gyrase (ΔG ≈ -9.2 kcal/mol) .

Basic: What safety protocols are critical when handling this compound?

Safety Framework:

- PPE : Nitrile gloves, lab coat, and ANSI Z87.1-compliant goggles to prevent skin/eye contact (WGK Germany: 3) .

- Ventilation : Use fume hoods (≥0.5 m/s face velocity) due to potential cyanide release under acidic conditions .

- Waste Disposal : Segregate nitrile-containing waste in labeled containers for incineration (≥1200°C) to avoid environmental release .

Advanced: How do solvent polarity and temperature affect the compound’s reactivity in cross-coupling reactions?

Mechanistic Insights:

- Solvent Effects : In DMF (high polarity), nitrile groups exhibit higher electrophilicity, accelerating Suzuki-Miyaura coupling (k = 0.15 min⁻¹ vs. 0.07 min⁻¹ in THF) .

- Temperature Dependence : At 80°C, Ullmann coupling yields increase from 45% to 72% due to reduced activation energy (Eₐ = 58 kJ/mol) .

- In Situ Monitoring : Use IR spectroscopy (νC≡N ≈ 2230 cm⁻¹) to track reaction progress and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.